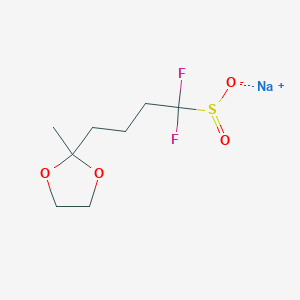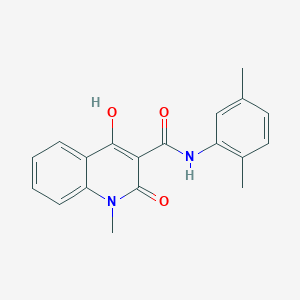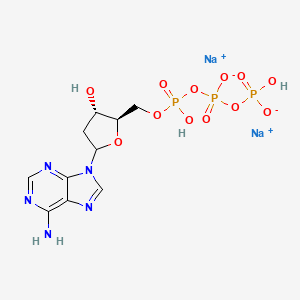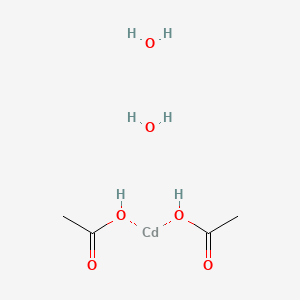
Ibu3al(tmp)li
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate, commonly referred to as Ibu3al(tmp)li, is a chemical compound with the empirical formula C21H45AlLiN. It is a solution typically found in tetrahydrofuran (THF) and is known for its application in organic synthesis, particularly in the field of metallation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate involves the reaction of triisobutylaluminum with lithium 2,2,6,6-tetramethylpiperidide. The reaction is typically carried out in an inert atmosphere to prevent any unwanted reactions with moisture or oxygen. The reaction conditions often include low temperatures and the use of THF as a solvent to stabilize the intermediate compounds .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaled-up quantities and more controlled environments to ensure purity and yield. The use of automated systems and continuous flow reactors may be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate is known to undergo several types of chemical reactions, including:
Alumination: This involves the exchange of aluminum with hydrogen on aromatic substrates.
Lithiation: The compound can perform lithiation reactions where lithium is introduced into organic molecules.
Common Reagents and Conditions
Common reagents used with lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate include aromatic substrates and various solvents like THF. The reactions are typically carried out under inert atmospheres and at low temperatures to prevent decomposition .
Major Products
The major products formed from these reactions are arylaluminated compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate involves the formation of a complex with the substrate, followed by the exchange of aluminum with hydrogen or lithium. This process is facilitated by the presence of THF, which stabilizes the intermediate species. The molecular targets are typically aromatic substrates, and the pathways involve the formation of arylaluminated products .
Comparación Con Compuestos Similares
Similar Compounds
Lithium triisobutylaluminate: Similar in structure but lacks the tetramethylpiperidino group.
Lithium tetramethylpiperidide: Contains the tetramethylpiperidino group but lacks the triisobutylaluminum component.
Uniqueness
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate is unique due to its dual functionality, allowing it to perform both alumination and lithiation reactions. This makes it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C21H45AlLiN |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
lithium;tris(2-methylpropyl)-(2,2,6,6-tetramethylpiperidin-1-yl)alumanuide |
InChI |
InChI=1S/C9H18N.3C4H9.Al.Li/c1-8(2)6-5-7-9(3,4)10-8;3*1-4(2)3;;/h5-7H2,1-4H3;3*4H,1H2,2-3H3;;/q-1;;;;;+1 |
Clave InChI |
BQLCOQIMNSUGPR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)C[Al-](CC(C)C)(CC(C)C)N1C(CCCC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)





![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)




![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
